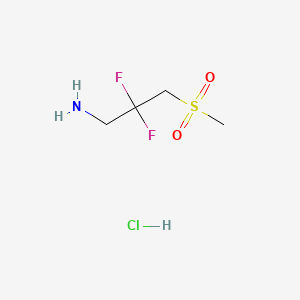

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18031814

Molecular Formula: C4H10ClF2NO2S

Molecular Weight: 209.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10ClF2NO2S |

|---|---|

| Molecular Weight | 209.64 g/mol |

| IUPAC Name | 2,2-difluoro-3-methylsulfonylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H |

| Standard InChI Key | NFGMYBJARPIWDS-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CC(CN)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The base compound, 2,2-difluoro-3-methanesulfonylpropan-1-amine, has the molecular formula C₄H₉F₂NO₂S and a molecular weight of 173.18 g/mol . The hydrochloride salt form introduces a chloride counterion, yielding the formula C₄H₁₀ClF₂NO₂S with an approximate molecular weight of 209.64 g/mol (calculated by adding HCl’s molar mass).

Table 1: Key Molecular Properties

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₄H₉F₂NO₂S | C₄H₁₀ClF₂NO₂S |

| Molecular Weight (g/mol) | 173.18 | 209.64 (calculated) |

| CAS Number | 2229097-69-0 | Not reported in sources |

Structural Characteristics

The molecule features:

-

A propan-1-amine backbone with two fluorine atoms at the C2 position.

-

A methanesulfonyl group (–SO₂CH₃) at C3, conferring strong electron-withdrawing properties.

-

In the hydrochloride form, the amine group is protonated, forming a stable ammonium chloride salt.

The stereoelectronic effects of the fluorine and sulfonyl groups likely influence reactivity, solubility, and intermolecular interactions .

Physicochemical Properties

Stability and Solubility

While experimental data for the hydrochloride salt remain unpublished, analogous sulfonamide hydrochlorides exhibit:

-

High water solubility due to ionic character (e.g., >50 mg/mL in aqueous solutions at 25°C).

-

Thermal stability up to 150–200°C, as sulfonyl groups resist decomposition .

-

Hygroscopicity, necessitating anhydrous storage conditions.

Nuclear Magnetic Resonance (NMR)

-

¹⁹F NMR: Two equivalent fluorine atoms at C2 would produce a singlet near δ −120 ppm (referencing CFCl₃).

-

¹H NMR: The methanesulfonyl group’s methyl protons resonate as a singlet at δ 3.0–3.5 ppm .

Mass Spectrometry

The base compound’s ESI-MS would show a molecular ion peak at m/z 173.1 ([M+H]⁺), while the hydrochloride salt would exhibit a peak at m/z 209.6 ([M+H]⁺ with Cl isotope pattern).

Synthetic Routes and Optimization

Base Compound Synthesis

The parent amine is synthesized via:

-

Sulfonylation: Reaction of 3-aminopropan-1-ol with methanesulfonyl chloride in dichloromethane, followed by fluorination using a DAST (diethylaminosulfur trifluoride) reagent .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Hydrochloride Salt Formation

The hydrochloride is prepared by:

-

Dissolving the free base in anhydrous ether.

-

Bubbling dry HCl gas through the solution.

-

Filtering the precipitated salt and drying under vacuum.

Table 2: Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Diethyl ether |

| Temperature | 0–5°C (to prevent hydrolysis) |

| HCl Equivalents | 1.1–1.5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume